Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-
CAS No.: 81186-16-5
Cat. No.: VC18475539
Molecular Formula: C17H24N4O4
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81186-16-5 |
|---|---|
| Molecular Formula | C17H24N4O4 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24) |
| Standard InChI Key | HYKLKVHEGMSVKE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid, delineates its core structure. Key components include:
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Benzoyl group: Aromatic ring contributing to lipophilicity and potential π-π interactions with biological targets.
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4,5-Dihydro-1H-imidazole: A partially saturated heterocycle with hydrogen-bonding capabilities.
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2-Hydroxyethyl side chain: Enhances solubility and enables hydrogen bonding.
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Butyric acid backbone: A short-chain fatty acid linked to histone deacetylase (HDAC) inhibition .
The SMILES string, C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2, and InChIKey HYKLKVHEGMSVKE-UHFFFAOYSA-N provide precise stereochemical and connectivity details.
Synthesis and Structural Analogues
Synthetic Pathways
The compound is synthesized via reductive acylation and nucleophilic substitution, as inferred from analogous imidazole-containing molecules . A representative route involves:
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Acylation of 4,5-dihydro-1H-imidazol-2-amine with benzoyl chloride to form the benzoylated intermediate.
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Alkylation with 2-chloroethanol to introduce the hydroxyethyl group.
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Coupling with butyric acid via carbodiimide-mediated amide bond formation .
Yields for similar syntheses range from 61–87%, depending on reaction conditions (temperature, catalysts) .
Structural Analogues
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4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid: Features a longer hydroxyalkyl chain, enhancing lipophilicity.
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N-(1H-Benzimidazol-2-yl)butyramide: Lacks the hydroxyethyl group but retains HDAC inhibitory activity .
Pharmacological Activities
Enzyme Modulation
The imidazole ring and hydroxyethyl side chain enable interactions with enzymes such as cytochrome P450 and HDACs. For example:
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HDAC inhibition: Butyric acid moieties de-repress tumor suppressor genes by hyperacetylating histones .
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CYP3A4 interactions: Imidazole derivatives are known CYP inhibitors, altering drug metabolism.
Pharmacokinetics and Bioavailability
In Vivo Bioavailability
A study on the butyric acid prodrug N-(1-carbamoyl-2-phenyl-ethyl)butyramide (FBA) demonstrated dose-dependent increases in serum butyrate levels in mice, peaking at 2–4 hours post-administration . Although FBA differs structurally, its hydrolysis-dependent release of butyric acid mirrors the proposed mechanism for this compound .
Hydrolysis and Stability
In vitro digestion models show that butyric acid derivatives undergo extensive hydrolysis in duodenal conditions (>90% degradation) . The hydroxyethyl group may enhance stability compared to simpler esters, but further studies are needed.
Applications and Future Directions
Industrial Synthesis
Scalable routes are feasible using continuous-flow reactors, as demonstrated for bendamustine analogues .
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